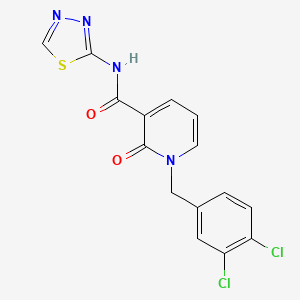![molecular formula C21H19N5O2 B2881084 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899737-07-6](/img/structure/B2881084.png)
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound characterized by its unique heterocyclic structure. It belongs to the class of pyrazolopyrimidines, which are known for their diverse pharmacological activities. This compound's intricate molecular structure makes it a subject of interest in medicinal chemistry and drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step procedures:
Step 1: Synthesis of the pyrazolopyrimidine core.
Starting materials: pyrazole derivatives and appropriate aldehydes.
Reaction conditions: condensation reactions under acidic or basic conditions, often followed by cyclization.
Step 2: Introduction of the tolyl and benzamide groups.
Starting materials: 4-methylbenzoyl chloride and amines.
Reaction conditions: nucleophilic acyl substitution reactions typically under anhydrous conditions.
Step 3: Methylation of the pyrazolopyrimidine core.
Reagents: methyl iodide or similar methylating agents.
Conditions: basic medium to facilitate the methylation process.
Industrial Production Methods
Industrial-scale production may involve optimizing these steps to enhance yield, purity, and cost-efficiency. High-throughput techniques and automated systems ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: : Introduction of hydroxyl groups or other oxygen-containing functionalities.
Reduction: : Reduction of ketone groups to alcohols or other reduced forms.
Substitution: : Halogenation, nitration, or other substitution reactions at reactive positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituting agents: : Halogens (e.g., chlorine, bromine), nitrating mixtures.
Major Products
Depending on the reaction, major products include hydroxylated, reduced, or substituted derivatives of the parent compound.
Aplicaciones Científicas De Investigación
This compound's distinctive structure and reactivity profile make it valuable in various scientific research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic applications, particularly in cancer research and anti-inflammatory studies.
Industry: : Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
Molecular Targets and Pathways
The biological activity of 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is often linked to its interaction with specific enzymes or receptors. By binding to active sites, it can modulate enzymatic activity or block receptor-ligand interactions, influencing cellular pathways and physiological responses. Detailed mechanistic studies reveal its potential as a kinase inhibitor or its role in disrupting cellular signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
3,4-dimethyl-N-(4-oxo-1-(2-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a fluorophenyl group instead of a tolyl group.
3,4-dimethyl-N-(4-oxo-1-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide: : Differing by the presence of a methoxyphenyl group.
Uniqueness
What sets 3,4-dimethyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide apart is its specific substitution pattern and the resulting electronic and steric effects, which can influence its reactivity and biological activity. The p-tolyl group imparts distinct chemical properties that may enhance its binding affinity or selectivity toward certain biological targets compared to other similar compounds.
Hope this thorough exploration of this compound satisfies your curiosity! If there's anything more specific you need, let me know.
Propiedades
IUPAC Name |
3,4-dimethyl-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-13-4-8-17(9-5-13)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)16-7-6-14(2)15(3)10-16/h4-12H,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNFFPKNQBNMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Amino-6-benzyl-4-(4-hydroxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2881001.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-7,8-dimethylchromen-2-one](/img/structure/B2881004.png)
![4-ethyl-2-({2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2881007.png)


![3-{[2-(Aminomethyl)phenyl]methyl}-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2881014.png)



![8-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2881021.png)

![6-(4-Methoxyphenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2881023.png)

